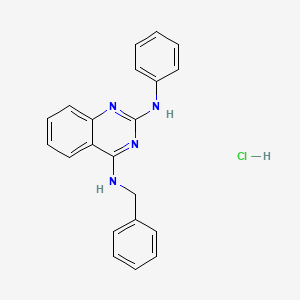

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride is a chemical compound with the molecular formula C21H19ClN4. It is not intended for human or veterinary use and is typically used for research purposes. This compound has shown antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis .

Applications De Recherche Scientifique

Antibacterial Agent

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride: has been synthesized and tested for its potential as an antibacterial agent. It exhibits significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound’s structure-activity relationship has been explored to optimize its antibacterial efficacy .

Antibiofilm Activity

This compound also demonstrates an antibiofilm effect, particularly against Staphylococcus aureus and Staphylococcus epidermidis. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The ability of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride to disrupt biofilm formation is a valuable property in the fight against persistent bacterial infections .

MRSA Treatment

Methicillin-resistant Staphylococcus aureus (MRSA) is a major concern in healthcare settings due to its resistance to multiple antibiotics. This compound has shown promising results against MRSA, suggesting its potential use in developing new treatments for this challenging infection .

Drug Metabolism and Pharmacokinetics (DMPK) Properties

The compound has been screened for its drug metabolism and pharmacokinetic properties to assess its potential for further development as a therapeutic agent. Understanding its DMPK profile is crucial for predicting its behavior in the human body, including absorption, distribution, metabolism, and excretion .

Structure-Activity Relationship (SAR) Development

Research into the SAR of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride derivatives helps in understanding how structural changes to the molecule affect its biological activity. This knowledge is instrumental in designing more potent and selective agents .

Chemical Biology and Drug Design

The compound’s antibacterial and antibiofilm activities make it a candidate for further research in chemical biology and drug design. Its efficacy against biofilm-forming pathogens positions it as a potential scaffold for developing new chemotypes in antibacterial therapy .

Novel Antibacterial Chemotypes

The emergence of multidrug-resistant microorganisms necessitates the discovery of novel antibacterial chemotypesN4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride and its derivatives represent a new class of compounds with potential application in addressing antibiotic resistance .

Surgical Site and Wound Infections

Given its antibacterial properties, this compound could be explored for use in preventing or treating surgical site and wound infections caused by Staphylococcus aureus, including antibiotic-resistant strains .

Mécanisme D'action

Target of Action

The primary targets of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride are bacterial strains, including Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with these bacterial targets, leading to their inhibition

Biochemical Pathways

The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibition

Pharmacokinetics

Some of the most potent compounds of this class have been screened for their dmpk (drug metabolism and pharmacokinetics) properties in vitro . This information is crucial for assessing the compound’s bioavailability and potential for further development.

Result of Action

The compound presents antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound can inhibit the growth of these bacteria and prevent them from forming biofilms, which are protective structures that can enhance bacterial resistance to antibiotics.

Propriétés

IUPAC Name |

4-N-benzyl-2-N-phenylquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4.ClH/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17;/h1-14H,15H2,(H2,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPRSLERNFSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)

![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)

![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)

![2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2746933.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2746934.png)

![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)

![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)